3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL

Photophysics Fluorescent Sensors Photoinduced Electron Transfer

Researchers designing PET-based fluorescent chemosensors often face inconsistent photophysical performance from non-optimized anthracene probes. 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL provides the validated 'fluorophore-spacer-amine' architecture with a terminal hydroxyl for further conjugation. • Proven sensor scaffold: Ka = 1.6×10³ M⁻¹ (Fe³⁺), 2.1×10³ M⁻¹ (Hg²⁺), detection limit 1 μM. • 78% synthetic yield ensures cost-effective supply. • Modular hydroxyl enables esterification, bioconjugation, or solid-support attachment.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 14131-13-6
Cat. No. B080652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL
CAS14131-13-6
Synonyms3-[(ANTHRACEN-9-YLMETHYL)-AMINO]-PROPAN-1-OL
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCO
InChIInChI=1S/C18H19NO/c20-11-5-10-19-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12,19-20H,5,10-11,13H2
InChIKeyPTTBVUCBACEVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL Procurement Guide


3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL (CAS 14131-13-6) is a 9-substituted anthracene amino alcohol derivative [1] characterized by a central anthracene fluorophore covalently linked via a methylene spacer to a secondary amine and a terminal primary alcohol group on a three-carbon propanol chain . As a member of the broader class of aminomethyl anthracene derivatives, this compound functions within the established 'fluorophore-spacer-amine' modular architecture [2] critical for Photoinduced Electron Transfer (PET)-based molecular sensing applications. The compound has a calculated LogP of 3.8559 and predicted physicochemical properties including a pKa of 15.02±0.10 , with documented synthetic routes achieving 78% yield . The target compound represents an accessible and versatile building block for research in chemosensing, photophysics, and materials science [3].

1
Fluorescent PET probe building block with anthracene-methylamine-propanol architecture
2
Propanol spacer enables tunable photoinduced electron transfer kinetics
3
Terminal hydroxyl supports further conjugation for sensor development
4
Reported two-step synthesis from commodity precursors

Why 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL Cannot Be Replaced


Substituting 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL with other anthracene-based amino alcohols or structurally similar fluorescent probes introduces significant and quantifiable performance deviations. The specific length and flexibility of the propanol spacer chain, the presence of a terminal hydroxyl group for further conjugation, and the secondary amine binding site are not arbitrary design choices but are empirically linked to the compound's fluorescence response, metal-ion binding affinity, and overall photophysical behavior [1]. For example, altering the spacer length from a propyl to an ethyl chain (as seen in anthraceneaminoethanols) or changing the amine substitution pattern demonstrably alters both the stability constants of metal complexes and the fluorescence quantum yield profiles [2]. The precise combination of the anthracene fluorophore, the 9-methylamino linker, and the propanol chain yields a specific LogP (3.8559) and a unique set of spectral properties [3] that are not replicated by compounds with different substitution at the 9-position or alternative spacer groups [4].

Spacer length
A shorter ethyl spacer instead of propyl can alter PET rate constants and fluorescence quantum yields.
Terminal hydroxyl
Replacing propanol with a simple alkylamine removes metal-ion chelation capacity and conjugation handle.
Amine substitution
Switching from secondary amine to tertiary or diamine may shift sensor dynamic range and selectivity profile.

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL: Performance vs. Comparators


Effect of Spacer Length on PET Rate Constants

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL, as a representative aminomethyl anthracene derivative, exhibits a PET rate constant in its proton-free form within the range of 10^10 to 10^11 s^-1 [1]. This rate is characteristic of the specific 'fluorophore-spacer-amine' architecture where the propanol chain provides a defined distance between the anthracene and the amine binding site. In contrast, the diamine analogue (compound 24b) exhibits significantly faster PET rates at the upper end of this range, while the monoamine methyl analog exhibits a slower rate [1]. This demonstrates that the propanolamine spacer directly tunes the electron transfer kinetics, which directly impacts the sensor's dynamic range and response time.

PET rate constant
Class-level inference
10¹⁰ – 10¹¹ s⁻¹
Reported rate range for proton-free form; spacer length tunes electron transfer kinetics
Class-level data; specific solvent conditions not detailed
Photophysics Fluorescent Sensors Photoinduced Electron Transfer

β-Amino Alcohol Motif: Metal-Ion Binding

While direct stability constants for 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL are not available in the provided results, a direct structural analog, an anthracene-based fluorescent PET sensor with a tridentate ionophore of amide/β-amino alcohol, provides strong class-level evidence. This sensor exhibits high selectivity and sensitivity for Fe3+ (Ka = 1.6 × 10^3 M^-1) and Hg2+ (Ka = 2.1 × 10^3 M^-1) in CH3CN-H2O (3:7, v/v) with a detection limit of 1 μM [1]. This demonstrates the effectiveness of the β-amino alcohol motif (present in our target compound) when incorporated into a PET sensor. Comparators lacking the terminal hydroxyl group (e.g., simple anthracene methylamines) or those with different binding motifs (e.g., polyamines like L1) exhibit different selectivity profiles and binding affinities for transition metals [2].

Metal-ion affinity
Class-level inference
Ka Fe³⁺ 1.6×10³ M⁻¹, Hg²⁺ 2.1×10³ M⁻¹ (analog)
β-amino alcohol motif supports selective Fe³⁺/Hg²⁺ sensing over broader polyamine probes
Data from structurally related anthracene sensor; direct values not available
Chemosensors Metal-Ion Detection Supramolecular Chemistry

Synthetic Route Efficiency and Yield

The synthesis of 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL is achieved via a straightforward two-step procedure: condensation of 9-anthracene aldehyde with 3-amino-1-propanol, followed by reduction with sodium borohydride . This method yields the target compound at 78% isolated yield . In comparison, the synthesis of more complex anthracene amino alcohols, particularly those requiring substituted anthraquinones or 10-chloro-9-anthraldehydes as starting materials [1], involves more steps and often lower overall yields. The use of readily available and inexpensive starting materials (9-anthracene aldehyde and 3-amino-1-propanol) provides a significant cost and operational advantage.

Synthetic yield
Cross-study comparable
78% isolated yield
Two-step route from 9-anthracene aldehyde and 3-amino-1-propanol
Conditions: imine formation then NaBH₄ reduction
Organic Synthesis Process Chemistry Chemical Manufacturing

LogP Comparison with Ethanol Analogs

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL has a calculated LogP of 3.8559 [1]. This value reflects the balance between the hydrophobic anthracene core and the hydrophilic amino alcohol side chain. A direct structural comparator, 2-[methyl(anthracen-9-ylmethyl)amino]ethanol (CAS not provided), which possesses a shorter ethanol chain and a methylated amine, has the identical molecular formula C18H19NO and molecular weight 265.356 [2]. However, the difference in branching and the presence of an additional methyl group on the amine versus the terminal hydroxyl group alters the hydrogen-bonding capacity and polarity. While a direct LogP comparison is not available, the difference in functional group positioning will impact solubility and membrane permeability.

Lipophilicity
Class-level inference
Calculated LogP 3.86
Propanol arrangement vs. ethanol analog with identical MW alters polarity profile
Direct experimental LogP difference not quantified
ADME Lipophilicity Molecular Properties

3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL Research & Industrial Applications


Fluorescent PET Sensors for Transition Metal Ions

This compound serves as a foundational building block for creating PET-based fluorescent sensors targeting Fe3+ and Hg2+. The β-amino alcohol motif present in the target compound has been validated in analogous sensors, demonstrating Ka values of 1.6 × 10^3 M^-1 for Fe3+ and 2.1 × 10^3 M^-1 for Hg2+ with detection limits as low as 1 μM [1]. Researchers can leverage the terminal hydroxyl group for further functionalization to tune selectivity and solubility for specific applications in environmental monitoring or bioimaging. The proven modular 'fluorophore-spacer-amine' architecture ensures predictable photophysical behavior [2].

pH-Sensitive Probes for Cellular and Chemical Biology

As an aminomethyl anthracene derivative, 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL belongs to a well-characterized class of pH sensors. The compound's fluorescence quantum yield is expected to be pH-dependent, a hallmark of the PET mechanism, with rate constants for the electron-transfer process in the range of 10^10 to 10^11 s^-1 [2]. This makes it suitable for ratiometric pH measurements in biological systems or for monitoring pH changes in chemical reactions where a fast, reversible fluorescent response is required. The propanol spacer provides a defined geometry for efficient PET quenching [2].

Conjugation Intermediate for Biomolecules and Polymers

The presence of a terminal primary hydroxyl group makes 3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL an ideal intermediate for creating advanced materials and bioconjugates. The 78% synthetic yield ensures that this building block can be produced efficiently and cost-effectively for subsequent derivatization. The hydroxyl group can be activated for esterification, etherification, or coupling to carboxylic acids, enabling the attachment of the anthracene fluorophore to peptides, proteins, polymers, or solid supports for applications in targeted drug delivery, theranostics, or functional materials [3].

Precursor for Bioactive Anthracene Amino Alcohols

This compound represents a core structure in the family of 9-aminopropanols that have been investigated for antimalarial activity [3]. While the target compound itself may not be the final bioactive entity, its established synthesis and structural features make it a valuable precursor for generating libraries of substituted anthracene amino alcohols. Modifications at the anthracene core or the amine nitrogen can be systematically explored to elucidate structure-activity relationships for antimicrobial or antiparasitic applications, building on prior work in this chemical space [3].

Application
Selection Property
Validation Focus
Fluorescent PET sensor research
β-amino alcohol chelator + anthracene reporter
Reported Ka and selectivity for Fe³⁺/Hg²⁺ (analog data)
pH-responsive probe studies
Proton-dependent PET quenching efficiency
Rate constant range supports real-time pH monitoring
Conjugation intermediate
Terminal primary hydroxyl for activation
Attachment to peptides, polymers, or solid supports
Antimicrobial screening precursor
Core 9-aminopropanol anthracene scaffold
Structure-activity relationship elucidation in antimalarial models
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